

# Predicted $^{13}\text{C}$ NMR Spectrum of 5-Chlorofuran-2-sulfonyl chloride

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name: 5-Chlorofuran-2-sulfonyl chloride

CAS No.: 443990-97-4

Cat. No.: B3383610

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The structure of **5-Chlorofuran-2-sulfonyl chloride** features four distinct carbon atoms within the furan ring, each with a unique electronic environment. The predicted chemical shifts are based on the analysis of substituent effects on the furan scaffold.

Carbon Atom	Predicted Chemical Shift ( $\delta$ , ppm)	Rationale
C2	~150-155	Attached to the strongly electron-withdrawing sulfonyl chloride group, resulting in significant deshielding.
C3	~115-120	Influenced by the adjacent sulfonyl chloride group, leading to a downfield shift compared to unsubstituted furan.
C4	~110-115	Primarily affected by the adjacent chlorine atom, experiencing a moderate downfield shift.
C5	~145-150	Directly bonded to the electronegative chlorine atom, causing substantial deshielding.[1]

## Comparative Spectral Analysis

A thorough understanding of the  $^{13}\text{C}$  NMR spectrum of **5-Chlorofuran-2-sulfonyl chloride** can be achieved by comparing it with the spectra of related furan derivatives. This comparative approach allows for the dissection of individual substituent effects.

### The Furan Scaffold: A Baseline

Unsubstituted furan provides the foundational chemical shifts for the heterocyclic ring system. In  $\text{CDCl}_3$ , the signals for furan appear at approximately  $\delta$  142.8 (C2/C5) and  $\delta$  109.6 (C3/C4) ppm. These values serve as a baseline to evaluate the impact of substituents.

### Influence of a 2-Substituent: Furan-2-sulfonyl Chloride

The introduction of a sulfonyl chloride group at the C2 position dramatically alters the electronic distribution in the furan ring. While specific data for furan-2-sulfonyl chloride is not readily

available, the sulfonyl chloride group is known to be strongly electron-withdrawing. This would cause a significant downfield shift for C2 and a lesser downfield shift for the other ring carbons compared to furan.

## Influence of a 5-Substituent: 2-Chlorofuran

The presence of a chlorine atom at the C2 (or C5) position also exerts a strong influence on the furan ring's  $^{13}\text{C}$  NMR spectrum. In 2-chlorofuran, the carbon directly attached to the chlorine (C2) is significantly deshielded, appearing around 148.2 ppm.[1] The C5 carbon also experiences a downfield shift to 119.8 ppm.[1] This provides a good model for the effect of the chlorine atom in the target molecule.

## The Combined Effect: 5-Chlorofuran-2-sulfonyl chloride

By combining the expected effects of the sulfonyl chloride group at C2 and the chloro group at C5, we can rationalize the predicted chemical shifts for **5-Chlorofuran-2-sulfonyl chloride**. The C2 and C5 carbons are expected to be the most deshielded due to direct attachment to the electron-withdrawing groups. The C3 and C4 carbons will also be shifted downfield relative to furan, but to a lesser extent.

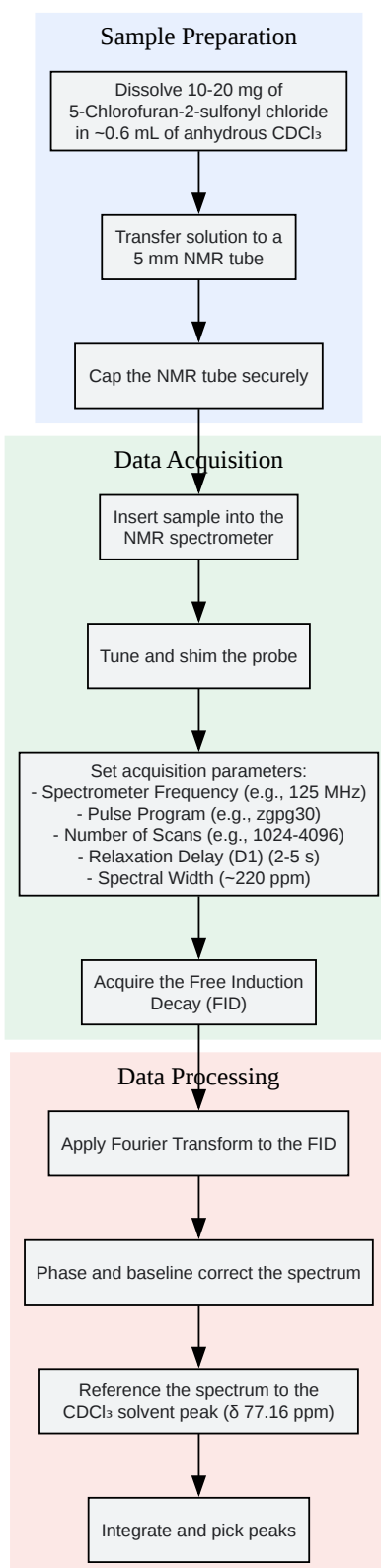
Compound	C2 (ppm)	C3 (ppm)	C4 (ppm)	C5 (ppm)
Furan	142.8	109.6	109.6	142.8
2-Chlorofuran[1]	148.2	~110	~110	119.8
5-Chlorofuran-2-sulfonyl chloride (Predicted)	~150-155	~115-120	~110-115	~145-150
5-Methylfuran-2-sulfonyl chloride	-	-	-	-

Note: Direct experimental data for 5-methylfuran-2-sulfonyl chloride was not available in the search results, but its inclusion in the table highlights a relevant comparative compound.

## Experimental Protocol for $^{13}\text{C}$ NMR Acquisition

To obtain a high-quality  $^{13}\text{C}$  NMR spectrum of **5-Chlorofuran-2-sulfonyl chloride**, the following experimental parameters are recommended. Due to the reactive nature of the sulfonyl chloride moiety, care must be taken to use an anhydrous deuterated solvent.[2]

Workflow for  $^{13}\text{C}$  NMR Sample Preparation and Data Acquisition



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Caption: Workflow for acquiring a  $^{13}\text{C}$  NMR spectrum.

## Causality Behind Experimental Choices

- Anhydrous Solvent: **5-Chlorofuran-2-sulfonyl chloride** is highly reactive towards nucleophiles, including water. The use of anhydrous  $\text{CDCl}_3$  prevents hydrolysis of the sulfonyl chloride group, which would lead to the formation of the corresponding sulfonic acid and complicate the spectrum.
- Number of Scans: The low natural abundance of the  $^{13}\text{C}$  isotope (approximately 1.1%) necessitates a larger number of scans to achieve an adequate signal-to-noise ratio.[1]
- Relaxation Delay: A sufficient relaxation delay (D1) is crucial for obtaining quantitative  $^{13}\text{C}$  NMR data, although for routine characterization, a shorter delay is often acceptable. It ensures that all carbon nuclei have returned to their equilibrium state before the next pulse, allowing for accurate integration if needed.[1]

## Conclusion

The  $^{13}\text{C}$  NMR characterization of **5-Chlorofuran-2-sulfonyl chloride** is a critical step in verifying its synthesis and purity. While a direct experimental spectrum is not readily available in the public domain, a robust and reliable assignment of its  $^{13}\text{C}$  NMR signals can be achieved through a comparative analysis with structurally related furan derivatives. By understanding the distinct electronic effects of the chloro and sulfonyl chloride substituents, researchers can confidently interpret the spectrum and confirm the identity of this important synthetic intermediate. The provided experimental protocol offers a standardized method for acquiring high-quality  $^{13}\text{C}$  NMR data for this and similar reactive molecules.

## References

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